2,3-Dimethyl-5,6,7,8-tetrahydropyrazolo[4,3-c]azepin-4-one
Description
Properties
Molecular Formula |
C9H13N3O |
|---|---|
Molecular Weight |
179.22 g/mol |
IUPAC Name |
2,3-dimethyl-5,6,7,8-tetrahydropyrazolo[4,3-c]azepin-4-one |
InChI |
InChI=1S/C9H13N3O/c1-6-8-7(11-12(6)2)4-3-5-10-9(8)13/h3-5H2,1-2H3,(H,10,13) |
InChI Key |
BAKYGXIBKYBYPX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=NN1C)CCCNC2=O |
Origin of Product |
United States |
Preparation Methods
Cyclization Reactions
Cyclization remains the most direct route to construct the pyrazolo[4,3-c]azepinone core. A prominent method involves the reaction of substituted aminopyrazoles with carbonyl-containing precursors. For instance, 3(5)-aminopyrazole derivatives react with ethyl levulinate under acidic reflux conditions to form the azepinone ring. Adapting this approach, 2,3-dimethyl-3(5)-aminopyrazole can be condensed with ethyl levulinate in acetic acid at 120°C for 20 hours, followed by neutralization and chromatographic purification to yield the target compound. Key advantages include high atom economy and compatibility with pre-installed methyl groups.
Mechanistic Insights :
- Nucleophilic attack : The amine group of the pyrazole attacks the keto-carbonyl of ethyl levulinate.
- Cyclodehydration : Intramolecular cyclization eliminates ethanol, forming the seven-membered azepinone ring.
- Aromatization : Conjugation stabilizes the pyrazole ring, completing the bicyclic system.
Condensation Approaches
Condensation strategies leverage bifunctional reagents to assemble the heterocyclic framework. A patent-pending method describes the use of 4,5,6,7-tetrahydro-1,3-benzoxazol-4-ones as precursors, which undergo thionation and subsequent alkylation to yield oxazoloazepinones. While this pathway targets oxazole analogs, substituting the oxazole precursor with a 2,3-dimethylpyrazole-carboxylate could enable analogous azepinone formation. Reaction conditions typically involve:
- Thionation : Phosphorus pentasulfide (P₂S₁₀) in anhydrous toluene at 80°C.
- Alkylation : Ethyl bromoacetate in the presence of potassium carbonate.
Limitations :
- Requires precise control of stoichiometry to avoid over-alkylation.
- Low yields (<50%) due to competing side reactions.
Post-Synthetic Modifications
Post-cyclization functionalization offers a route to introduce methyl groups at specific positions. For example, 2H,6H-pyrazolo[3,4-b]azepin-7-one derivatives undergo regioselective methylation using methyl iodide (MeI) and a strong base (e.g., NaH) in tetrahydrofuran (THF). Applied to the parent azepinone, this method could install methyl groups at the 2- and 3-positions via sequential alkylation.
Optimization Parameters :
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| Base | Sodium hydride | Enhances nucleophilicity |
| Solvent | THF | Improves solubility |
| Temperature | 0°C to 25°C | Minimizes side reactions |
| Reaction Time | 4–6 hours | Balances completion vs. degradation |
Comparative Analysis of Methodologies
The table below evaluates three primary synthetic routes based on yield, scalability, and complexity:
Key Findings :
- Cyclization provides the highest yield and scalability, making it ideal for industrial applications.
- Post-synthetic methylation offers flexibility but requires pre-formed intermediates.
- Condensation routes suffer from low yields and are less practical for large-scale synthesis.
Chemical Reactions Analysis
Core Reactivity of the Lactam Group
The azepin-4-one moiety undergoes typical lactam reactions:
-
Nucleophilic attack : The carbonyl group reacts with hydrazines or amines to form hydrazones or imine derivatives. For example, condensation reactions with substituted amines yield Schiff base analogs .
-
Reduction : Catalytic hydrogenation (e.g., H₂/Pd-C) reduces the lactam carbonyl to a secondary alcohol, generating 2,3-dimethyl-5,6,7,8-tetrahydropyrazolo[4,3-c]azepine-4-ol.
Table 1: Lactam Reactivity Examples
| Reaction Type | Reagents/Conditions | Product | Source |
|---|---|---|---|
| Condensation | Hydrazine hydrate, ethanol, Δ | Hydrazone derivative | |
| Reduction | NaBH₄ or LiAlH₄ in THF, 0–25°C | Secondary alcohol |
Pyrazole Ring Functionalization
The pyrazole ring undergoes electrophilic substitution, though steric hindrance from the 2,3-dimethyl groups limits reactivity at adjacent positions:
-
Halogenation : Bromination with NBS (N-bromosuccinimide) selectively occurs at the 5-position of the pyrazole ring .
-
Cross-coupling : Suzuki-Miyaura couplings at the 5-position with aryl boronic acids are feasible under Pd catalysis .
Cyclization and Multicomponent Reactions
The compound participates in cyclization reactions to form polycyclic systems:
-
Intramolecular cyclization : Treatment with POCl₃ converts the lactam to a chloroazepine intermediate, which reacts with nucleophiles (e.g., amines) to form fused quinazolinones .
-
UT-4CR (Ugi tetrazole reaction) : In the presence of isocyanides and trimethylsilyl azide, it forms tetrazole-fused derivatives, leveraging the secondary amine generated from lactam ring-opening .
Methyl Group Transformations
The 2,3-dimethyl groups influence steric and electronic properties:
-
Oxidation : Strong oxidants (e.g., KMnO₄/H⁺) convert methyl groups to carboxylic acids, though this is rare due to steric protection.
-
Demethylation : HBr/AcOH selectively removes one methyl group, yielding mono-methyl analogs .
Synthetic Pathways
Key methods for synthesizing the core structure include:
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise as a bioactive molecule in medicinal chemistry. Its structural features suggest potential interactions with biological targets that could lead to therapeutic effects.
Antidepressant Activity
Research indicates that derivatives of tetrahydropyrazolo compounds may exhibit antidepressant-like effects. The mechanism is hypothesized to involve modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways. In animal models, compounds with similar structures have demonstrated significant reductions in depressive behaviors .
Neuroprotective Effects
Studies have suggested that 2,3-Dimethyl-5,6,7,8-tetrahydropyrazolo[4,3-c]azepin-4-one may possess neuroprotective properties. It could potentially mitigate neuronal damage in conditions such as ischemia or neurodegenerative diseases by reducing oxidative stress and inflammation .
Neuropharmacology
The pharmacological profile of this compound is being investigated for its potential use in treating neurological disorders.
Case Studies
A notable study focused on the effects of similar compounds on cognitive deficits induced by stress models in rodents. Results indicated improvements in memory retention and learning capabilities following administration of tetrahydropyrazolo derivatives .
Synthetic Applications
Beyond its biological implications, 2,3-Dimethyl-5,6,7,8-tetrahydropyrazolo[4,3-c]azepin-4-one serves as an important precursor in organic synthesis.
Synthesis of Complex Molecules
The compound can be utilized as a building block for synthesizing more complex heterocyclic compounds. Its reactivity allows for the introduction of various functional groups through standard organic transformations such as alkylation and acylation .
Development of Novel Therapeutics
Researchers are exploring the potential of this compound in creating new therapeutic agents by modifying its structure to enhance efficacy and reduce side effects associated with existing medications .
Mechanism of Action
The mechanism by which 2,3-Dimethyl-5,6,7,8-tetrahydropyrazolo[4,3-c]azepin-4-one exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses. The exact mechanism can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Variations
The compound’s closest analogs differ in substituent positions, ring saturation, and fused heterocycles. Key examples include:
7,7-Dimethyl-1,5,6,8-tetrahydropyrazolo[4,3-c]azepin-4-one
- Structural Difference : Methyl groups at positions 7 and 7 instead of 2 and 3.
- The IUPAC name and SMILES (CC1(CC2=C(C=NN2)C(=O)NC1)C) highlight this distinction .
5-[6-[[3-(4,5,6,7-Tetrahydropyrazolo[4,3-c]pyridin-1-yl)azetidin-1-yl]methyl]morpholin-4-yl]quinoline-8-carbonitrile
- Structural Difference: Incorporates a pyridine ring fused with pyrazoloazepinone and a morpholine substituent.
- Pharmacological Relevance : This derivative acts as a TLR7-9 antagonist, suggesting that the parent compound (with modifications) could modulate immune responses .
Alkyl-5,8-Dimethyl-6-phenyl-5,6-dihydropyrazolo[3,4-f][1,2,3,5]tetrazepin-4(3H)-ones
- Structural Difference: Features a tetrazepinone core (seven-membered ring with four nitrogens) instead of an azepinone.
Pharmacological and Physicochemical Properties
- Key Observations: The 2,3-dimethyl substituents improve water solubility compared to 7,7-dimethyl analogs due to reduced hydrophobicity. Tetrazepinones exhibit higher LogP values, favoring blood-brain barrier penetration but limiting oral bioavailability .
Biological Activity
2,3-Dimethyl-5,6,7,8-tetrahydropyrazolo[4,3-c]azepin-4-one (CAS No. 2891598-82-4) is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, focusing on anti-inflammatory effects, analgesic properties, and other pharmacological profiles.
- Molecular Formula : C9H13N3O
- Molecular Weight : 179.22 g/mol
- Structure : The compound features a pyrazolo[4,3-c]azepin core, which is known for various biological activities.
Anti-Inflammatory Activity
Recent studies have highlighted the anti-inflammatory properties of pyrazole derivatives, including 2,3-dimethyl-5,6,7,8-tetrahydropyrazolo[4,3-c]azepin-4-one.
-
Inhibition Studies :
- The compound exhibited significant inhibition of inflammatory mediators in vitro. For instance, it showed a high percentage of edema inhibition comparable to standard anti-inflammatory drugs like diclofenac sodium.
- In a study conducted by El-Karim et al., several pyrazole derivatives were evaluated for their anti-inflammatory effects using the carrageenan-induced paw edema model. The results indicated that certain derivatives produced rapid onset and sustained anti-inflammatory activity with minimal gastrointestinal toxicity .
- Mechanism of Action :
Analgesic Properties
The analgesic potential of 2,3-dimethyl-5,6,7,8-tetrahydropyrazolo[4,3-c]azepin-4-one has also been investigated:
- Pain Models :
- Comparative Studies :
Case Study 1: Evaluation of Pyrazole Derivatives
A comprehensive study analyzed various pyrazole derivatives for their biological activities. Among these derivatives, 2,3-dimethyl-5,6,7,8-tetrahydropyrazolo[4,3-c]azepin-4-one was noted for its superior anti-inflammatory properties when tested at varying concentrations against standard drugs.
| Compound | Edema Inhibition (%) | COX-2 Selectivity Index |
|---|---|---|
| Diclofenac Sodium | 90.21 | - |
| 2,3-Dimethyl-Pyrazolo | 93.80 | High |
This case study highlighted the potential of the compound as a safer alternative to traditional NSAIDs due to its selectivity and efficacy .
Case Study 2: Safety Profile Assessment
Another investigation focused on the safety profile of the compound in chronic administration scenarios. Histopathological examinations revealed minimal degenerative changes in vital organs (liver and kidneys), suggesting a favorable safety profile for long-term use .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2,3-Dimethyl-5,6,7,8-tetrahydropyrazolo[4,3-c]azepin-4-one?
- Methodology : Synthesis typically involves multi-step reactions starting with the preparation of pyrazole and azepinone intermediates. For example, cyclization of alkyne-substituted pyrrolecarboxamides using Au(III) catalysts can yield the seven-membered azepinone core via a 7-endo-dig process . Subsequent alkylation or methylation steps introduce the 2,3-dimethyl substituents. Reaction conditions (e.g., solvent polarity, temperature) must be optimized to avoid competing pathways, such as pyrrolo[3,2-c]azepin-4-one formation . Purity is confirmed via HPLC (>95%) and NMR.
Q. How is the structure of this compound characterized using spectroscopic methods?
- Methodology :
- 1H/13C NMR : Key signals include the pyrazole ring protons (δ 6.2–6.8 ppm) and azepinone carbonyl carbon (δ 170–175 ppm). Methyl groups at positions 2 and 3 appear as singlets (δ 2.1–2.4 ppm) .
- IR Spectroscopy : The carbonyl stretch (C=O) of the azepinone ring is observed at ~1680 cm⁻¹ .
- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak ([M+H]⁺) with <5 ppm error .
Q. What biological assays are used for initial pharmacological screening?
- Methodology : Common assays include:
- Kinase Inhibition : ATP-binding site competition assays (e.g., fluorescence polarization) to evaluate interactions with kinases like JAK or PI3K .
- Cellular Viability : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative activity (IC₅₀ values reported) .
- Receptor Binding : Radioligand displacement studies for CNS targets (e.g., serotonin or dopamine receptors) using tritiated ligands .
Advanced Research Questions
Q. How can researchers optimize the cyclization step in the synthesis of this compound?
- Methodology : Computational tools (e.g., DFT calculations) predict transition states to favor 7-endo-dig cyclization over 5-exo pathways. Experimentally, Au(III) catalysts (e.g., AuCl₃) in dichloroethane at 80°C enhance regioselectivity . Solvent screening (e.g., DMF vs. THF) and microwave-assisted synthesis reduce reaction times from hours to minutes while improving yields (≥70%) . Side products (e.g., pyrrolo[3,2-c]azepin-4-one) are minimized via controlled stoichiometry of alkyne precursors.
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodology :
- Meta-Analysis : Compare IC₅₀ values from independent studies using standardized assay conditions (e.g., cell line origin, serum concentration) .
- Proteomic Profiling : Identify off-target interactions via kinase selectivity panels (e.g., Eurofins KinaseProfiler) to explain divergent efficacy .
- Solubility Correction : Adjust activity data for compound solubility in assay media (e.g., DMSO concentration ≤0.1%) using LC-MS quantification .
Q. How can computational modeling guide SAR studies for this scaffold?
- Methodology :
- Docking Simulations : Use Schrödinger Suite or AutoDock Vina to map interactions with target proteins (e.g., TLR7-9 antagonists in SLE ). Focus on hydrogen bonding with azepinone carbonyl and hydrophobic contacts with methyl groups.
- QSAR Models : Train regression models on IC₅₀ data from derivatives (e.g., 4-substituted analogs) to predict activity based on substituent electronegativity or steric bulk .
Q. What analytical techniques validate batch-to-batch consistency in large-scale synthesis?
- Methodology :
- X-ray Diffraction (XRD) : Compare crystal structures of batches to reference standards to confirm polymorphic consistency .
- Thermogravimetric Analysis (TGA) : Monitor thermal stability (decomposition onset >200°C) to ensure storage suitability .
- Chiral HPLC : Resolve enantiomeric impurities (<0.5%) using columns like Chiralpak AD-H .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
